molecular formula C8H14Cl2N2 B3158338 [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride CAS No. 857220-05-4

[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride

Cat. No.: B3158338
CAS No.: 857220-05-4
M. Wt: 209.11
InChI Key: NLLHZWXRLYZFOT-UHFFFAOYSA-N
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Description

[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride is a pyridine derivative featuring a methylamine group (-CH2NH2) at the 3-position of the pyridine ring, with methyl substituents at the 4- and 6-positions. Its dihydrochloride salt form enhances water solubility and stability, making it a valuable intermediate in pharmaceutical and chemical synthesis. The molecular formula is C8H15Cl2N2 (calculated molecular weight: 210.15 g/mol).

Properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-7(2)10-5-8(6)4-9;;/h3,5H,4,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLHZWXRLYZFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dimethyl-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent such as sodium borohydride in the presence of a suitable amine, typically methylamine.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Core Modifications

  • The target compound’s pyridine ring contains 4,6-dimethyl groups and a methylamine side chain. In contrast, 5-Methoxy-4-methylpyridin-3-amine•HCl () features a 5-methoxy group and lacks the methylamine moiety, resulting in reduced steric hindrance and altered polarity .
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporates a benzodioxin ring and a dimethylaminomethylphenyl group, significantly increasing molecular complexity and lipophilicity .

Salt Form and Solubility

  • Dihydrochloride salts (e.g., the target compound and tert-butyl 3,4-diaminobutanoate dihydrochloride in ) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms. This property is critical for bioavailability in drug development .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Salt Form
This compound C8H15Cl2N2 210.15 4,6-dimethyl, methylamine (C3) Dihydrochloride
5-Methoxy-4-methylpyridin-3-amine•HCl C7H11ClN2O 174.65 4-methyl, 5-methoxy, amine (C3) Hydrochloride
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... C23H25N3O3 391.46 Benzodioxin, methoxy, dimethylaminophenyl Free base
tert-butyl 3,4-diaminobutanoate dihydrochloride C8H20Cl2N2O2 247.17 tert-butyl ester, diaminobutanoate Dihydrochloride

Research Findings and Implications

Reactivity : The methylamine group in the target compound may facilitate nucleophilic reactions (e.g., amide bond formation), whereas the free amine in 5-Methoxy-4-methylpyridin-3-amine•HCl is more reactive in electrophilic substitutions .

tert-butyl 3,4-diaminobutanoate dihydrochloride () serves as a protected diamine precursor, contrasting with the target compound’s role as a pyridine-based building block .

Physicochemical Properties: The dihydrochloride salt form of the target compound likely improves solubility over the free-base benzodioxin derivative (), which may limit its utility in aqueous systems .

Biological Activity

[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two methyl groups at positions 4 and 6, along with a methylamine group. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor binding, influencing cellular pathways involved in disease processes. The specific mechanisms can vary depending on the biological context and the targets involved.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens suggest its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5519

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

In a notable study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : Significant decrease in cell viability was observed with increasing concentrations.
  • LDH Enzyme Activity : LDH levels were markedly higher in treated cells compared to controls, indicating cellular damage.
  • Cell Cycle Arrest : A substantial portion of the cells entered the S phase, suggesting that the compound may trigger apoptosis.

Research Findings

  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have suggested that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6, further supporting its therapeutic potential.
  • Neuroprotective Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in neurodegenerative disorders.

Q & A

Q. What are the validated synthetic routes for [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride, and how can reaction yields be optimized?

The synthesis typically involves reductive amination of 4,6-dimethylpyridine-3-carbaldehyde with methylamine, followed by HCl salt formation. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or 1,4-dioxane under reflux conditions .
  • Catalysts : Use of DMAP (0.3 equiv) in 1,4-dioxane at 85–100°C improves reaction efficiency .
  • Amine activation : For hydrochloride precursors, neutralize with triethylamine (Et₃N) to liberate free amines before coupling .
    Yield optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (1.1–1.5 equiv of amine) and reaction time (4–8 hours) based on kinetic studies .

Q. How can the purity of this compound be rigorously assessed?

Use a combination of analytical techniques:

  • Quantitative NMR (qNMR) : Assign protons via ¹H and ¹H-¹H COSY spectra, using ethyl paraben as an internal standard for absolute purity determination .
  • HPLC : Validate with a C18 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 254 nm .
  • Elemental analysis : Confirm chloride content via silver nitrate titration (EP/JP guidelines) .

Q. What stability studies are critical for this compound under laboratory conditions?

  • Thermal stability : Dry at 105°C to constant weight; ≤5.0 mg/g loss on drying is acceptable .
  • Solution stability : Test aqueous solutions (pH 1–7) for clarity and color changes over 24–72 hours .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

  • Dynamic NMR : Analyze temperature-dependent spectra to identify tautomeric or conformational equilibria .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify peak assignments .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination, if crystallization is feasible .

Q. What mechanistic insights explain variability in its reactivity as a synthetic intermediate?

  • Steric effects : The 4,6-dimethyl groups on the pyridine ring hinder nucleophilic attack at the 3-position, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .
  • Acid-base interactions : The dihydrochloride salt’s solubility in polar solvents (e.g., water) vs. organic solvents (e.g., DCM) impacts its reactivity in coupling reactions .
  • Counterion effects : Freebase vs. HCl salt forms exhibit distinct reactivities in alkylation or acylation reactions .

Q. How can structure-activity relationships (SAR) be explored for drug discovery applications?

  • Derivatization : Modify the methylamine group via reductive alkylation or acylation to generate analogs (e.g., tert-butyl or cyclopentyl derivatives) .
  • Biological assays : Screen analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Computational modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities .

Q. What advanced techniques address challenges in quantifying trace impurities?

  • LC-MS/MS : Detect sub-ppm levels of hydrolyzed byproducts (e.g., 4,6-dimethylpyridine-3-methanol) using MRM transitions .
  • Ion chromatography : Quantify residual chloride ions beyond pharmacopeial limits (≤20 μg/g heavy metals) .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in reported solubility data?

  • Phase-solubility analysis : Use the Higuchi method to determine equilibrium solubility in 10+ solvents (e.g., water, ethanol, DMSO) .
  • Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) for formulation studies .

Q. What strategies validate the compound’s role in multi-step synthesis (e.g., as a ligand or catalyst)?

  • Kinetic profiling : Compare reaction rates with/without the compound using UV-Vis or stopped-flow techniques .
  • Isotopic tracing : Incorporate ¹⁵N-labeled analogs to track participation in coordination complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 2
[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride

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